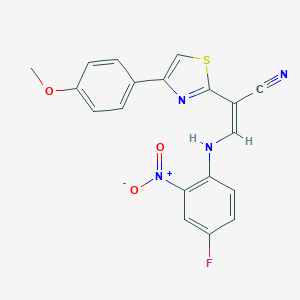![molecular formula C13H10N4O3 B376763 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole](/img/structure/B376763.png)
1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is a complex organic compound with the molecular formula C13H10N4O3 and a molecular weight of 270.25 g/mol . This compound is notable for its unique structure, which includes a benzimidazole ring fused with a nitrofuran moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole typically involves the condensation of 2-methyl-1H-benzimidazole with 5-nitro-2-furaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same condensation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole involves its interaction with various molecular targets. The nitrofuran moiety can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.
Nifurtimox: A nitrofuran used in the treatment of Chagas disease.
Furazolidone: A nitrofuran with antibacterial and antiprotozoal activities.
Uniqueness: 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is unique due to its combination of a benzimidazole ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C13H10N4O3 |
|---|---|
Peso molecular |
270.24g/mol |
Nombre IUPAC |
(E)-N-(2-methylbenzimidazol-1-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H10N4O3/c1-9-15-11-4-2-3-5-12(11)16(9)14-8-10-6-7-13(20-10)17(18)19/h2-8H,1H3/b14-8+ |
Clave InChI |
XPOFMSUXNDOXAB-RIYZIHGNSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-] |
SMILES isomérico |
CC1=NC2=CC=CC=C2N1/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile](/img/structure/B376684.png)

![3-{2-Fluoro-5-nitroanilino}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376686.png)
![3-{4-Fluoro-2-nitroanilino}-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376688.png)
![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376689.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B376695.png)
methanone](/img/structure/B376698.png)



![2-[3-benzoyl-1,1-dioxido-4-(1-piperidinyl)-2H-1,2-benzothiazin-2-yl]-1-{4-nitrophenyl}ethanone](/img/structure/B376702.png)

